molecular formula C25H24N4O5S B2710694 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 954601-46-8

4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No. B2710694
CAS RN: 954601-46-8
M. Wt: 492.55
InChI Key: KVQSHBWYVYDXNV-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a sulfamoyl group, an oxadiazole ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl(methyl)sulfamoyl group would likely contribute to the overall polarity of the molecule, while the oxadiazole ring could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, its solubility would likely be influenced by the presence of the polar sulfamoyl group and the nonpolar benzyl and methoxyphenylmethyl groups .

Scientific Research Applications

Crystal Structure and Biological Studies

One aspect of the research involves the study of the crystal structure and biological activities of derivatives of 1,3,4-oxadiazole. For instance, compounds related to 4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide were synthesized and their molecular structures confirmed by single crystal X-ray diffraction. These compounds displayed intermolecular hydrogen bonds and were evaluated for antioxidant and antibacterial activities against Staphylococcus aureus, showing good antibacterial and potent antioxidant activities (Karanth et al., 2019).

Synthesis of Anti-Inflammatory and Anti-Cancer Agents

Another research focus includes the synthesis of novel compounds with 1,3,4-oxadiazol derivatives for potential use as anti-inflammatory and anti-cancer agents. The synthesis process involves various intermediates and final compounds which are evaluated for their biological activities. Some of these compounds have shown significant results in anti-cancer screening (Gangapuram & Redda, 2009).

In Vitro Antidiabetic Screening

There's also significant research in the antidiabetic potential of 1,3,4-oxadiazol derivatives. A series of compounds have been synthesized and evaluated for in vitro antidiabetic activity, showing promising results. These studies offer insights into the potential of such compounds in diabetes treatment (Lalpara et al., 2021).

Nematocidal Activity

Research also extends to the synthesis of 1,3,4-oxadiazole derivatives with nematocidal activities. Certain compounds have been found effective against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological context. It could potentially interact with a variety of biological targets depending on its exact structure and the conditions under which it is used .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could potentially be of interest in the development of new pharmaceuticals or as a probe in biological research .

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-29(17-19-6-4-3-5-7-19)35(31,32)22-14-10-20(11-15-22)24(30)26-25-28-27-23(34-25)16-18-8-12-21(33-2)13-9-18/h3-15H,16-17H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSHBWYVYDXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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